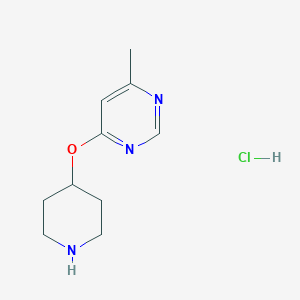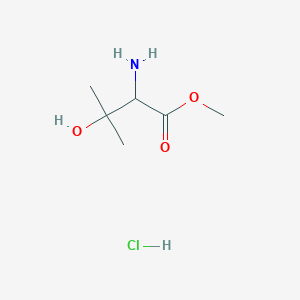
Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride
Overview
Description
Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride is a compound that can be associated with various chemical reactions and possesses distinct physical and chemical properties. It is structurally related to compounds that have been studied for their potential in pharmaceutical applications, such as bestatin, which is an inhibitor of certain peptidases . The compound's relevance extends to its use in asymmetric synthesis, which is crucial for the production of enantiomerically pure substances, often required in the pharmaceutical industry .
Synthesis Analysis
The synthesis of related compounds involves various strategies, including the amination of chloromethylated polystyrene with 2-aminobutanol, which has been studied to understand the kinetics of such reactions . Additionally, asymmetric synthesis methods have been developed for compounds like 3-amino-2-hydroxy-4-phenylbutanoate, which is structurally similar to methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride . These methods often involve stereoselective reactions that are crucial for obtaining the desired chiral products.
Molecular Structure Analysis
The molecular structure of compounds closely related to methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride has been determined using techniques such as X-ray crystallography. For instance, the absolute stereochemistry of 3-amino-2-hydroxy-4-phenylbutanoic acid, a component of bestatin, was determined through X-ray analysis of its methyl ester hydrobromide . Vibrational spectroscopy and molecular docking studies have also been used to analyze the structure and potential interactions of similar compounds .
Chemical Reactions Analysis
The chemical reactivity of compounds similar to methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride has been explored through various reactions. For example, the chlorination products of methyl 4-amino-2-hydroxy-benzoate have been synthesized and their properties studied, which provides insights into the reactivity of the amino and hydroxy functional groups present in these molecules . The condensation reactions involving the dianion of methyl (R)-3-hydroxybutanoate have also been investigated, leading to products like azetidinones .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride have been characterized through various analytical techniques. Vibrational spectroscopy has been used to study the vibrational frequencies of these molecules, while electronic properties have been analyzed using UV-Vis spectroscopy . The chemical shielding effect of atoms in the molecule has been assessed through NMR spectroscopy, providing valuable information about the electronic environment of the atoms . Additionally, the synthesis of 3-hydroxy-3-methyl-1,1-dimethoxybutane, a reagent related to the compound of interest, has been reported, which is useful for the synthesis of chromens, indicating the versatility of these types of molecules .
Scientific Research Applications
Chemical and Sensory Characteristics in Wines
Research conducted by Gammacurta et al. (2018) focused on the chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate, a compound structurally related to methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride, in wines. They investigated its potential as a marker of lactic acid bacteria esterase activity in 99 wines. The study found that the concentrations of this compound in wines were significantly below the detection threshold, suggesting no direct effect on fruity aroma modulation in wines. The absence of sensory differences in ranking tests further demonstrated that this compound does not significantly contribute to the fruity aroma of red wine (Gammacurta, Tempère, Marchand, Moine, & Revel, 2018).
Anticancer Drug Synthesis
Basu Baul et al. (2009) explored the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes, which included derivatives structurally similar to methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride. These complexes were evaluated for their in vitro cytotoxicity against various human tumor cell lines. The study highlighted the potential of these complexes as anticancer drugs, with one of the triphenyltin(IV) compounds showing higher cytotoxicity across all cell lines studied compared to conventional drugs such as doxorubicin, cisplatin, 5-fluorouracil, and etoposide (Basu Baul, Basu, Vos, & Linden, 2009).
Precursors to Wine Aroma Compounds
Gracia-Moreno et al. (2015) optimized a method for the quantitative determination of hydroxy acids, including 3-hydroxy-3-methylbutanoic acid, a close relative to the compound , in wines and other alcoholic beverages. This study represents the first specific analysis of these analytes in such beverages, revealing their concentrations might have significant sensory effects. The findings contribute to understanding the biosynthesis and contribution of these acids to the aroma profile of alcoholic beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).
Safety and Hazards
The safety and hazards associated with “Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride” are indicated by its hazard statements: H302, H315, H319, H335 . These suggest that the compound may be harmful if swallowed (H302), may cause skin irritation (H315), may cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets by binding to specific receptors or enzymes, thereby modulating their activity .
Pharmacokinetics
Like many other compounds, its bioavailability is likely influenced by factors such as solubility, stability, and permeability .
Result of Action
It’s possible that the compound could have a range of effects depending on the specific targets and pathways it interacts with .
Action Environment
The action, efficacy, and stability of Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment .
properties
IUPAC Name |
methyl 2-amino-3-hydroxy-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-6(2,9)4(7)5(8)10-3;/h4,9H,7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAAHTSYWGRARN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)OC)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride | |
CAS RN |
1416438-05-5 | |
| Record name | Threonine, 3-methyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416438-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



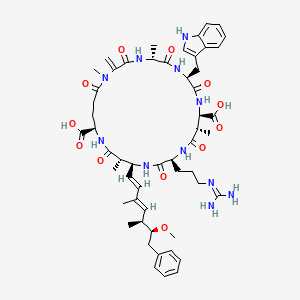
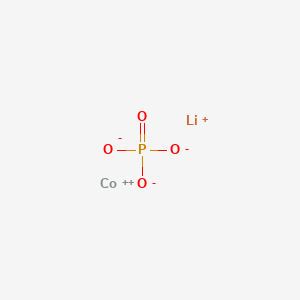
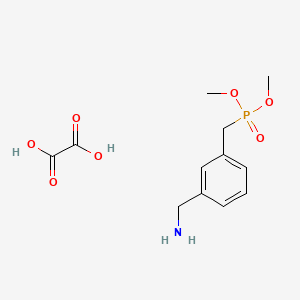
![7-Chloroimidazo[1,2-b]pyridazine](/img/structure/B3027773.png)
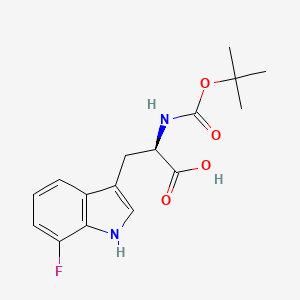
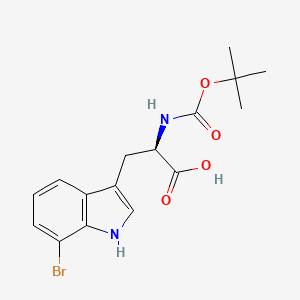
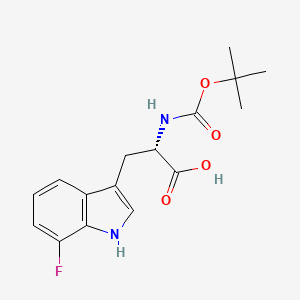
![3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B3027778.png)
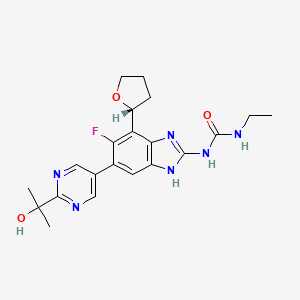
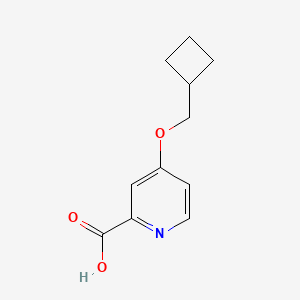
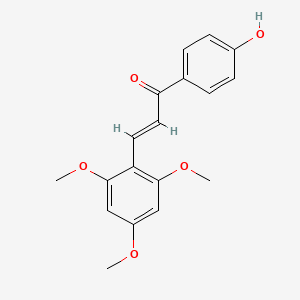
![4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027790.png)

